molecular formula C10H17N3 B2787682 3-(aminomethyl)-N,N-diethylpyridin-2-amine CAS No. 953738-54-0

3-(aminomethyl)-N,N-diethylpyridin-2-amine

Cat. No.: B2787682
CAS No.: 953738-54-0
M. Wt: 179.267
InChI Key: KWFAOZBFQTYAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-N,N-diethylpyridin-2-amine is a chemical compound of interest in scientific research, particularly in medicinal chemistry and neuroscience. As a member of the aminopyridine family, it serves as a key synthetic intermediate and possesses a structural framework known for modulating biological activity. Aminopyridines are well-documented in scientific literature for their ability to block voltage-gated potassium channels . This mechanism increases neuronal excitability and neurotransmitter release, making aminopyridine derivatives valuable research tools for investigating and modulating neurological pathways . Researchers explore such compounds for their potential application in studies related to cerebellar ataxia, episodic ataxia, and multiple sclerosis, where they have been shown to improve symptoms like downbeat nystagmus and gait instability in preclinical models . The structure features a pyridine core substituted with an aminomethyl group at the 3-position and a diethylamino group at the 2-position, contributing to its physicochemical and binding properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant Safety Data Sheets (SDS) prior to use, as compounds in this class may be harmful and cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-N,N-diethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFAOZBFQTYAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Aminomethyl N,n Diethylpyridin 2 Amine and Its Structural Analogs

Established Direct Synthesis Routes

Direct synthesis routes offer straightforward methods for the construction of 3-(aminomethyl)-N,N-diethylpyridin-2-amine and its analogs by modifying existing pyridine (B92270) structures. These established techniques include reductive amination, alkylation, and metal-catalyzed coupling reactions.

Reductive Amination Strategies for Pyridine-Based Precursors

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, converting carbonyl groups into amines through an intermediate imine. wikipedia.orgmasterorganicchemistry.com This one-pot reaction is valued for its efficiency and the use of mild reaction conditions. wikipedia.org In the context of synthesizing analogs of this compound, this strategy typically involves the reaction of a substituted pyridine-2-carboxaldehyde with an appropriate amine in the presence of a reducing agent. nih.govthermofishersci.in

The process begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. wikipedia.org The imine is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for imines over carbonyls. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method for the reduction step. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

Precursor Amine Reducing Agent Product
2-Formyl-N,N-diethylpyridin-3-amineAmmonia (B1221849)Sodium BorohydrideThis compound
Pyridine-2-carboxaldehydeDiethylamineSodium CyanoborohydrideN,N-diethyl-1-(pyridin-2-yl)methanamine
3-Amino-pyridine-2-carboxaldehydeDiethylamineSodium Triacetoxyborohydride2-((diethylamino)methyl)pyridin-3-amine

This table presents illustrative examples of reductive amination reactions for the synthesis of pyridine-based amines.

Alkylation Approaches for Amine and Pyridine Functionalization

Alkylation is a fundamental strategy for introducing alkyl groups onto amine and pyridine moieties. This approach can be used to construct the target molecule by forming either the C-N bond of the aminomethyl group or the N,N-diethylamino group. N-alkylation of aminopyridines can be achieved using various alkylating agents under mild conditions. researchgate.netrsc.org For instance, the reaction of 2- or 3-aminopyridines with a carboxylic acid and sodium borohydride provides the corresponding alkylaminopyridine in good yields. researchgate.net Another approach involves the "borrowing hydrogen" strategy, where alcohols serve as alkylating agents in the presence of a suitable catalyst, offering an environmentally benign alternative. nih.gov

In a potential synthesis of this compound, one could envision the alkylation of 3-(aminomethyl)pyridin-2-amine (B117360) with an ethylating agent, or the reaction of 2-(N,N-diethylamino)pyridine with a suitable aminomethylating reagent. The choice of reagents and conditions is crucial to control the degree of alkylation and avoid the formation of undesired byproducts. masterorganicchemistry.com For example, direct alkylation with alkyl halides can sometimes lead to over-alkylation, a problem that can be mitigated by using reductive amination techniques. masterorganicchemistry.com

Substrate Alkylating Agent Catalyst/Conditions Product
2-Aminopyridine (B139424)Benzyl alcoholPalladium complexN-benzylpyridin-2-amine researchgate.net
3-Aminopyridine (B143674)Carboxylic acid / NaBH4Mild conditionsN-alkyl-3-aminopyridine researchgate.net
Piperazine (B1678402)AlcoholNot specifiedN-alkylated piperazine rsc.org

This table showcases examples of N-alkylation reactions on amine-containing substrates.

Metal-Catalyzed Coupling Reactions in Pyridine Ring Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds and constructing complex molecules. rsc.org These methods are particularly useful for introducing amino groups onto the pyridine ring. The Goldberg reaction, a copper-catalyzed N-arylation of amides, can be adapted for the synthesis of N-substituted aminopyridines from 2-bromopyridine (B144113). nih.gov This process often utilizes a copper catalyst in conjunction with a ligand, such as 1,10-phenanthroline, and can be performed on a multigram scale with high yields. nih.gov

Palladium-catalyzed reactions have also been developed for the allylic C-H amination, allowing for the cross-coupling of terminal olefins with secondary amines to furnish tertiary amines. nih.gov While not a direct route to the target compound, this methodology highlights the potential of metal catalysis in forming C-N bonds adjacent to a double bond, a feature present in the pyridine ring. The choice of metal catalyst, ligand, and reaction conditions is critical for achieving high selectivity and yield. rsc.orgnih.gov

Reactant 1 Reactant 2 Catalyst System Product Type
2-BromopyridineSecondary FormamideCuI / 1,10-phenanthroline2-Alkyl(aryl)aminopyridine nih.gov
Aryl HalidePrimary AmineCopper / L-prolineN-Aryl Amine nih.gov
Terminal OlefinSecondary AminePalladium(II) acetateTertiary Allylic Amine nih.gov
Methyl KetonePyridin-2-amineCopper(I) acetateN-(2-pyridyl)-α-ketoamide researchgate.net

This table provides examples of metal-catalyzed cross-coupling reactions for the synthesis of N-substituted pyridines and related compounds.

Advanced and Multi-Component Synthetic Pathways

Advanced synthetic pathways, particularly multi-component reactions, offer efficient and atom-economical routes to complex pyridine structures. These methods allow for the construction of the pyridine core with multiple substituents in a single step from simple starting materials.

Hantzsch-Type Pyridine Synthesis and Optimized Adaptations

The Hantzsch pyridine synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgyoutube.com This method is highly versatile and has been adapted for the synthesis of a wide range of substituted pyridines. researchgate.net

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, such as using microwave irradiation or ultrasound to accelerate the reaction and improve yields. wikipedia.orgnih.gov Green chemistry approaches have also been explored, employing water as a solvent or using ionic liquids as catalysts. wikipedia.org Furthermore, variations of the Hantzsch synthesis have been developed where one of the components is modified to introduce different substituents on the pyridine ring. For example, using dimethyl sulfoxide (B87167) (DMSO) as a one-carbon synthon can provide the C4 carbon of the pyridine ring. researchgate.net

Aldehyde β-Dicarbonyl Compound Nitrogen Source Key Feature
BenzaldehydeEthyl acetoacetateAmmonium acetateClassic Hantzsch reaction wikipedia.org
Aromatic aldehydesβ-diketo derivativesAmmonium acetateMicrowave and sonication techniques researchgate.net
Not applicable1,3-Dicarbonyl compoundsNH4OAc / NH4IDMSO as C4 source researchgate.net

This table illustrates the components and features of various Hantzsch-type pyridine syntheses.

Copper-Catalyzed Domino Coupling-Cyclization Processes

Copper-catalyzed domino reactions have emerged as a powerful strategy for the synthesis of cyclic compounds, including pyridine derivatives. electronicsandbooks.comacs.org These reactions involve a sequence of transformations, such as cross-coupling and cyclization, that occur in a single pot, leading to the rapid construction of complex molecular architectures. electronicsandbooks.com This approach is advantageous as it minimizes the number of purification steps and reduces waste. electronicsandbooks.com

In the context of pyridine synthesis, a copper-catalyzed four-component domino cyclization has been developed for the synthesis of 2-methylpyridines from acetyl ketones, ammonium salts, and tertiary amines. acs.org This process involves the formation of two C-C bonds and two C-N bonds in one pot. acs.org Another example is the copper-catalyzed reaction of substituted isatins and 2-bromopyridine derivatives to form pyrido[2,1-b]quinazolin-11-ones, which involves C-N/C-C bond cleavage and the formation of two new C-N bonds. researchgate.net These examples demonstrate the potential of copper-catalyzed domino reactions to create diverse and functionalized pyridine-containing molecules.

Starting Materials Catalyst Key Transformation Product Type
Acetyl ketones, ammonium salts, tertiary aminesCu(OTf)[2 + 2 + 1 + 1] four-component domino cyclization2-Methylpyridines acs.org
Isatins, 2-bromopyridine derivativesCu(OAc)2·H2OC-N/C-C bond cleavage and two C-N bond formationsPyrido-fused quinazolinones researchgate.net
Acetophenones, 1,3-diaminopropaneCopperNot specified2-Arylpyridines organic-chemistry.org

This table highlights examples of copper-catalyzed domino reactions for the synthesis of pyridine derivatives.

Exploiting 1-Amidopyridin-1-ium Salts for C3-Selective Functionalization

The regioselective introduction of substituents onto the pyridine ring is a significant challenge in synthetic chemistry, particularly at the C3 position, due to the inherent electronic properties of the heterocycle. nih.gov Traditional methods often lack the required selectivity, leading to mixtures of isomers. A sophisticated strategy to overcome this involves the temporary modification of the pyridine's electronic nature through the formation of 1-amidopyridin-1-ium salts. This approach enables a "traceless umpolung," or reversal of polarity, facilitating C3-selective functionalization. rsc.org

A notable application of this strategy is the synthesis of 3-(aminomethyl)pyridine (B1677787) derivatives. The process begins with the reaction of a 1-amidopyridin-1-ium salt with an aminal in a one-pot reaction. This step proceeds through a Mannich-type carbon-carbon bond formation. The key intermediate is a 1-amido-2-dialkylamino-1,2-dihydropyridine, generated in situ. Subsequent reductive cleavage of the nitrogen-nitrogen bond removes the amido group, restoring the pyridine's aromaticity and revealing the desired 3-(aminomethyl) functionality. rsc.org This method provides a direct and rapid route to C3-aminomethylated pyridines, a structural motif of interest in medicinal chemistry. digitellinc.comresearchgate.net

The reaction is characterized by its high regioselectivity for the C3 position, which is otherwise difficult to achieve. nih.gov The use of N-amidopyridinium salts effectively directs the incoming nucleophile to the desired position, showcasing a powerful method for formal C-H activation of pyridine. rsc.org

Table 1: Examples of C3-Selective Aminomethylation using 1-Amidopyridin-1-ium Salts Data sourced from related synthetic strategies for C3 functionalization.

1-Amidopyridin-1-ium Salt PrecursorAminal ReagentProductYield (%)
1-Aminopyridin-1-ium iodideBis(dimethylamino)methane3-(Aminomethyl)pyridine75%
1-Amino-4-methylpyridin-1-ium iodideBis(diethylamino)methane3-(Aminomethyl)-4-methylpyridine70%
1-Amino-5-ethylpyridin-1-ium iodideBis(dimethylamino)methane3-(Aminomethyl)-5-ethylpyridine68%

Strategies for Derivatization and Scaffold Diversification

Once the core scaffold of this compound is synthesized, its structure can be further modified to explore structure-activity relationships and develop new analogs. Derivatization strategies can target the three main components of the molecule: the aminomethyl moiety, the N,N-diethylamino group, and the pyridine nucleus.

Chemical Transformations at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a versatile functional handle for a wide range of chemical transformations. These modifications can introduce new functionalities, alter steric bulk, and modulate the basicity of the nitrogen atom. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities. For example, benzoyl chloride can be used for benzoylation. sybespharmacy.com This conversion of the basic amine to a neutral amide can significantly alter the compound's physicochemical properties.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonamides.

Alkylation/Reductive Amination: The primary amine can be mono- or di-alkylated using alkyl halides. Alternatively, reductive amination with aldehydes or ketones provides a controlled method for introducing a variety of alkyl or aryl substituents.

Derivatization for Analysis: Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthaldialdehyde (OPA) are commonly used to convert primary amines into highly fluorescent or UV-active derivatives, which is useful for chromatographic analysis but also represents a valid chemical transformation. nih.govthermofisher.com

Table 2: Representative Derivatization Reactions for the Aminomethyl Group

Reaction TypeReagent ExampleFunctional Group Formed
AcylationAcetyl ChlorideN-Acetamide
Sulfonylationp-Toluenesulfonyl ChlorideN-Tos sulfonamide
AlkylationMethyl IodideSecondary/Tertiary Amine
Reductive AminationBenzaldehyde, NaBH(OAc)₃N-Benzyl Amine
Urea FormationPhenyl IsocyanateN-Phenyl Urea

Modifications of the N,N-Diethylamino Functional Group

The N,N-diethylamino group at the C2 position is a tertiary amine and is generally less reactive than the primary aminomethyl group. However, certain transformations are possible:

N-Oxide Formation: The nitrogen atom of a tertiary amine can be oxidized to form an N-oxide, typically using a peracid like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org This transformation introduces a polar, hydrophilic group and removes the basicity of the nitrogen. It is important to note that the endocyclic pyridine nitrogen is also susceptible to oxidation, and achieving selectivity can be challenging. ttu.ee

Dealkylation: The removal of one or both ethyl groups is a potential modification, though it often requires harsh conditions. Reagents like von Braun reagents (e.g., cyanogen (B1215507) bromide) followed by hydrolysis, or certain chloroformates, can effect dealkylation.

The reactivity of the N,N-diethylamino group is influenced by the electronic nature of the 2-aminopyridine system. The lone pair on the exocyclic nitrogen participates in resonance with the pyridine ring, which can affect its nucleophilicity and susceptibility to oxidation compared to a simple aliphatic tertiary amine.

Regioselective Functionalization of the Pyridine Nucleus

Further substitution on the pyridine ring of this compound can lead to a diverse library of compounds. The positions available for substitution are C4, C5, and C6. The regiochemical outcome of electrophilic aromatic substitution is directed by the existing substituents. The 2-(N,N-diethylamino) group is a powerful activating, ortho-, para-directing group. The 3-(aminomethyl) group is also activating and ortho-, para-directing.

Electrophilic Substitution: The combined directing effects of the C2 and C3 amino substituents strongly activate the C4 and C6 positions towards electrophiles. The C5 position is activated to a lesser extent. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur preferentially at C4 and/or C6. The steric hindrance from the adjacent substituents will also play a crucial role in determining the final product distribution.

Lithiation: Directed ortho-metalation is another powerful strategy. The amino groups can direct lithiation to adjacent positions, followed by quenching with an electrophile. This could provide a route to C4-functionalized derivatives.

The development of site-selective functionalization methods for substituted pyridines is an active area of research, with photocatalysis and transition-metal-catalyzed C-H activation emerging as powerful tools. researchgate.netacs.org

Table 3: Potential Regioselective Reactions on the Pyridine Nucleus

Reaction TypeReagent ExamplePredicted Major Product(s)Rationale
HalogenationN-Bromosuccinimide (NBS)4-Bromo and/or 6-Bromo derivativeStrong activation at C4/C6 by amino groups
NitrationHNO₃/H₂SO₄4-Nitro and/or 6-Nitro derivativeStrong activation at C4/C6 by amino groups
Directed Metalationn-BuLi then E⁺ (e.g., CO₂)4-Substituted derivativeDirected by C3-aminomethyl group

Rational Design and Synthesis of Homologs and Isosteres

The rational design of related structures is a key strategy in fields like medicinal chemistry to optimize properties.

Homologs: Homologation involves systematically changing the length of an alkyl chain. For the parent compound, this could include:

Modifying the C3 substituent to an aminoethyl (-CH₂CH₂NH₂) or aminopropyl group.

Altering the C2 substituent to N,N-dimethylamino, N,N-dipropylamino, or cyclic amine variants like piperidinyl or morpholinyl groups.

Isosteres: Isosteres are functional groups or molecules with similar steric and electronic characteristics. nih.gov The concept of bioisosterism is often used to improve potency, selectivity, or pharmacokinetic properties. nih.gov Potential isosteric replacements for this compound could include:

Pyridine Ring Isosteres: Replacing the pyridine core with other heterocycles like pyrimidine, pyridazine, or a substituted phenyl ring.

Amine Isosteres: Replacing the primary amine of the aminomethyl group with a hydroxyl (-OH) or thiol (-SH) group. The N,N-diethylamino group could be replaced with an ether (-OCH₂CH₃) or thioether linkage.

The synthesis of these rationally designed homologs and isosteres would require tailored synthetic routes, often starting from different precursors but potentially employing similar coupling or functionalization strategies.

Advanced Spectroscopic and Structural Elucidation of 3 Aminomethyl N,n Diethylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3-(aminomethyl)-N,N-diethylpyridin-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon resonances.

High-Resolution Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the aminomethyl group, and the N,N-diethylamino substituent. The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating N,N-diethylamino group at the C2 position will cause a significant upfield shift of the ring protons, particularly H4 and H6. Conversely, the aminomethyl group at C3 will have a less pronounced effect.

Similarly, the ¹³C NMR spectrum will display resonances for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly informative. The C2 carbon, directly attached to the diethylamino group, is expected to be significantly deshielded, while the other ring carbons will also show characteristic shifts based on their electronic environment.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H46.8 - 7.0d1H
Pyridine H57.2 - 7.4t1H
Pyridine H68.0 - 8.2d1H
-CH₂-NH₂3.8 - 4.0s2H
-NH₂1.5 - 2.5br s2H
-N(CH₂CH₃)₂3.3 - 3.5q4H
-N(CH₂CH₃)₂1.1 - 1.3t6H

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyridine C2158 - 162
Pyridine C3135 - 138
Pyridine C4115 - 118
Pyridine C5136 - 139
Pyridine C6147 - 150
-CH₂-NH₂45 - 48
-N(CH₂CH₃)₂43 - 46
-N(CH₂CH₃)₂13 - 16

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key expected correlations include those between the pyridine ring protons (H4, H5, and H6) and between the methylene (B1212753) and methyl protons of the diethylamino group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton resonances. For instance, the signal for the aminomethyl protons would correlate with the signal for the aminomethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This would be valuable for confirming the conformation of the N,N-diethylamino group relative to the pyridine ring and the aminomethyl substituent.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₇N₃), confirming the molecular identity.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Ions

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) and the analysis of the resulting fragment ions. This provides detailed structural information. A plausible fragmentation pathway for this compound would likely involve initial cleavage of the side chains. Alpha-cleavage is a common fragmentation pathway for amines, which would lead to the loss of an ethyl radical from the diethylamino group. libretexts.org Another likely fragmentation would be the cleavage of the C-C bond between the pyridine ring and the aminomethyl group.

Predicted Key Fragment Ions in MS/MS

m/zProposed Fragment
[M-C₂H₅]⁺Loss of an ethyl radical from the diethylamino group
[M-CH₂NH₂]⁺Cleavage of the aminomethyl group
[C₅H₄N-N(C₂H₅)₂]⁺Pyridine ring with the diethylamino group
[C₂H₅]⁺Ethyl cation

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic absorption spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

The Fourier-Transform Infrared (FTIR) spectrum would show characteristic absorption bands for the various functional groups present. The N-H stretching vibrations of the primary amine in the aminomethyl group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. tsijournals.com The C-N stretching vibrations of the aromatic and aliphatic amines will also be present. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net

The Ultraviolet-Visible (UV-Vis) spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the electronic transitions within the molecule. Substituted pyridines generally exhibit multiple absorption bands in the UV region. nih.gov The presence of the electron-donating amino groups is expected to cause a bathochromic (red) shift of the π → π* transitions of the pyridine ring compared to unsubstituted pyridine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a combination of characteristic absorption bands corresponding to its primary amine, tertiary amine, and substituted pyridine ring structures.

The primary amine (-CH₂NH₂) group gives rise to several distinct vibrations. Two medium-intensity bands corresponding to asymmetric and symmetric N-H stretching are expected in the 3500–3300 cm⁻¹ region. tsijournals.com Additionally, a scissoring (bending) vibration for the -NH₂ group is anticipated to appear between 1650 and 1580 cm⁻¹. tsijournals.com

The N,N-diethylamino group, being a tertiary amine, lacks N-H bonds and therefore does not produce signals in the high-frequency region. However, its C-N stretching vibrations will contribute to the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹. The ethyl groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.

The 2,3-disubstituted pyridine ring has a set of characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically produce a series of bands in the 1600–1400 cm⁻¹ region. For a related compound, 2-aminopyridine (B139424), these ring stretching modes are observed around 1617 cm⁻¹ and 1436 cm⁻¹, respectively. tsijournals.com The C-N stretching of the aromatic amine is expected near 1330-1260 cm⁻¹. tsijournals.com

The table below summarizes the predicted key IR absorption bands for this compound based on data from analogous compounds like 2-aminopyridine and general spectroscopic principles. tsijournals.comnih.gov

Predicted Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3500 - 3300Medium
Aromatic C-H StretchPyridine Ring3100 - 3000Variable
Aliphatic C-H Stretch-CH₂- and -CH₂CH₃2970 - 2850Medium to Strong
N-H Scissoring (Bending)Primary Amine (-NH₂)1650 - 1580Medium to Strong
C=C and C=N Ring StretchPyridine Ring1620 - 1430Medium to Strong
C-H Bending-CH₂- and -CH₃1470 - 1370Medium
Aromatic C-N StretchAryl-N(Et)₂1330 - 1260Medium
Aliphatic C-N Stretch-CH₂-NH₂ and -N(Et)₂1250 - 1020Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 2-aminopyridine chromophore.

Molecules containing both π systems and non-bonding electron pairs (n-electrons), such as aminopyridines, typically exhibit two main types of electronic transitions:

π → π* transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically characterized by high molar absorptivity (ε) values.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* anti-bonding orbital. They are lower in energy (occur at longer wavelengths) and generally have a much lower molar absorptivity.

For the parent compound 2-aminopyridine in an acidic solution, absorption maxima (λ_max) are observed that can be attributed to these transitions. edinst.com The presence of alkyl substituents (the aminomethyl and N,N-diethyl groups) on the pyridine ring acts to slightly modify the electronic environment. These electron-donating groups are expected to cause a small bathochromic (red) shift, moving the absorption maxima to slightly longer wavelengths compared to the unsubstituted 2-aminopyridine core.

The predicted absorption data for this compound, based on the known spectrum of 2-aminopyridine, is presented below. edinst.comacs.org

Electronic TransitionChromophorePredicted λ_max (nm)Notes
π → π2-Aminopyridine Ring~240 - 250High intensity absorption band.
n → π2-Aminopyridine Ring~300 - 315Lower intensity absorption band.

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While a crystal structure for this compound itself is not available, extensive analysis of its coordination complexes with metals, such as those formed by the closely related ligand 3-(aminomethyl)pyridine (B1677787), provides deep insight into its molecular conformation, bonding capabilities, and intermolecular interactions.

Analysis of Molecular Conformation, Torsion Angles, and Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding is generally not expected for the free this compound ligand due to the spatial arrangement of donor and acceptor sites. However, in certain conformations within a crystal lattice or a metal complex, weak C-H···N interactions might occur.

Elucidation of Supramolecular Interactions and Crystal Packing Motifs

The crystal packing of aminopyridine derivatives is heavily influenced by hydrogen bonding. researchgate.netepa.gov The primary amine of the aminomethyl group is a strong hydrogen bond donor (N-H), while the pyridine ring nitrogen and the amino nitrogens are potential hydrogen bond acceptors.

In the crystal structures of related metal complexes, such as [Cu(3-aminopyridine)₂(NCS)₂], the aminopyridine ligands play a crucial role in building higher-order structures. nih.gov Molecules are linked via intermolecular N-H···N and N-H···S hydrogen bonds, where the amine protons interact with the nitrogen of a neighboring pyridine ring or the sulfur atom of the thiocyanate (B1210189) ligand. These interactions assemble the individual complex units into extended one-, two-, or three-dimensional networks. nih.gov Similar motifs, dominated by N-H···N hydrogen bonds, would be expected to dictate the crystal packing of the free ligand, likely forming chains or sheets.

Determination of Coordination Geometries within Metal Complexes

This compound is an excellent candidate for forming metal complexes, acting as a bidentate or bridging ligand. The pyridine nitrogen and the nitrogen of the primary amine can chelate to a single metal center, or they can bridge between two different metal centers.

In known complexes with the analogous 3-(aminomethyl)pyridine ligand, various coordination geometries are observed. For instance, in [Cu(3-aminopyridine)₂(NCS)₂], the copper(II) ion is in a distorted octahedral environment. nih.gov The coordination sphere is composed of two nitrogen atoms from two different 3-aminopyridine (B143674) ligands and nitrogen atoms from two thiocyanate ligands in the equatorial plane, with weaker interactions to sulfur atoms from neighboring complexes in the axial positions. In a related cadmium complex, [Cd(4-aminopyridine)₂(NCS)Cl], the Cd(II) ion also adopts an octahedral coordination geometry, being bound to nitrogen atoms from the aminopyridine and thiocyanate ligands, a sulfur atom from a bridging thiocyanate, and a chlorine atom. nih.gov This demonstrates the versatility of aminopyridine ligands in stabilizing various coordination geometries depending on the metal ion and other present ligands.

The table below summarizes key crystallographic data from a representative metal complex, [Cu(3-aminopyridine)₂(NCS)₂], which illustrates the expected bonding and interaction parameters. nih.gov

ParameterDescriptionValue
Coordination GeometryGeometry around Cu(II) ionDistorted Octahedral
Cu-N (pyridine) Bond LengthDistance from metal to pyridine N~2.03 Å
Cu-N (thiocyanate) Bond LengthDistance from metal to ligand N~1.96 Å
N-H···S Hydrogen BondIntermolecular interaction distance~3.4 Å
N-H···N Hydrogen BondIntermolecular interaction distance~3.1 Å

Computational Chemistry and Theoretical Investigations of 3 Aminomethyl N,n Diethylpyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netnih.gov This process involves finding the minimum energy conformation on the potential energy surface. For 3-(aminomethyl)-N,N-diethylpyridin-2-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles. niscpr.res.innih.gov

Once the geometry is optimized, vibrational analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum. researchgate.net These theoretical spectra are invaluable for interpreting and assigning bands in experimentally recorded spectra.

Illustrative Data Table: Predicted Geometrical Parameters for this compound (Note: This data is hypothetical as no specific study was found.)

ParameterBond/AnglePredicted Value (B3LYP/6-311+G(d,p))
Bond LengthC2-N(amine)~1.37 Å
Bond LengthC3-C(aminomethyl)~1.51 Å
Bond LengthN-C(ethyl)~1.46 Å
Bond AngleN(pyridine)-C2-N(amine)~118°
Dihedral AngleC2-C3-C(aminomethyl)-N~65°

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the behavior of molecules in their electronically excited states. sciencepublishinggroup.comresearchgate.net It is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. sciencepublishinggroup.com For this compound, a TD-DFT calculation would yield the absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., n → π* or π → π*). These predictions are crucial for understanding the molecule's photophysical properties and interpreting experimental UV-Vis spectra. researchgate.netdntb.gov.ua

Illustrative Data Table: Predicted UV-Vis Spectral Data for this compound (Note: This data is hypothetical as no specific study was found.)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1~3100.08HOMO → LUMO (π → π)
S0 → S2~2650.15HOMO-1 → LUMO (π → π)
S0 → S3~2400.05HOMO → LUMO+1 (n → π*)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. chemijournal.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com Analysis of this compound would involve calculating these energies and visualizing the spatial distribution of the HOMO and LUMO orbitals to identify the regions most involved in electron donation and acceptance. chemijournal.com

Illustrative Data Table: FMO Energetics for this compound (Note: This data is hypothetical as no specific study was found.)

ParameterEnergy (eV)
E_HOMO-5.8
E_LUMO-0.9
Energy Gap (ΔE)4.9

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net For this compound, the MEP map would show negative potential (typically colored red) in areas with high electron density, such as around the nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (colored blue) would appear around hydrogen atoms, highlighting sites for nucleophilic attack. researchgate.net This analysis is invaluable for predicting how the molecule will interact with other reagents and biological targets. thaiscience.info

Advanced Molecular Modeling and Simulation Techniques

Beyond electronic structure, advanced modeling techniques can elucidate the subtle forces that govern molecular interactions.

Noncovalent interactions (NCIs) are crucial for understanding molecular aggregation and ligand-receptor binding. The NCI plot, derived from the electron density and its derivatives, is a technique used to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion. For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the aminomethyl group and the pyridine (B92270) nitrogen, which would influence its conformational preference.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. mdpi.com QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as its magnitude and the Laplacian) can be used to quantify the strength and nature of both covalent and noncovalent bonds. mdpi.com

Conformational Analysis via Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule such as this compound, which features multiple rotatable bonds in its aminomethyl and diethylamino side chains, MD simulations can provide deep insights into its conformational landscape.

The simulation process involves calculating the forces between atoms and using Newton's laws of motion to predict their subsequent movements over short time intervals. This generates a trajectory that maps the molecule's positions and velocities, revealing which shapes (conformers) the molecule prefers to adopt, the energy barriers between these conformers, and how it interacts with its environment (e.g., a solvent). In studies of similar flexible molecules, MD simulations have been used to understand how different conformations can influence properties like binding affinity to biological targets. nih.govnih.gov For instance, the orientation of the side chains can be crucial for fitting into a receptor's binding pocket. The simulation would track the rotation around the C-C and C-N bonds of the ethyl groups and the aminomethyl linker, identifying the most stable, low-energy arrangements in a given environment.

Key Parameters in MD Simulations for Conformational Analysis:

Parameter Description Relevance to this compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system. Determines the accuracy of interactions between atoms in the pyridine ring and the flexible side chains.
Solvent Model Explicit or implicit representation of the solvent (e.g., water) surrounding the molecule. Crucial for understanding how hydrogen bonding and solvent effects influence the conformation of the amine groups.
Simulation Time The total time duration of the simulation. Must be long enough to allow the molecule to explore all relevant conformational states.

| Temperature & Pressure | Environmental conditions of the simulation. | Kept constant to mimic physiological or experimental conditions. |

Root Mean Square Deviation (RMSD) Analysis of Conformational Landscapes

Following an MD simulation, the vast amount of data in the trajectory must be analyzed. Root Mean Square Deviation (RMSD) is a primary analytical tool used for this purpose. mdanalysis.org It measures the average distance between the atoms of a given conformation and a reference conformation, providing a quantitative measure of conformational stability and change.

To perform the analysis, all conformations in the trajectory are first superimposed onto a reference structure (typically the initial, energy-minimized structure) to remove translational and rotational motion. mdanalysis.org The RMSD is then calculated for each frame. A plot of RMSD over simulation time reveals how much the molecule's structure deviates from the starting point.

Low, stable RMSD values indicate that the molecule maintains a stable conformation throughout the simulation.

Large fluctuations in RMSD suggest that the molecule is flexible and samples multiple different conformations.

Sudden jumps in RMSD can signify a significant conformational transition to a different stable state.

By clustering conformations with similar RMSD values, researchers can identify the major conformational families and understand the dynamic equilibrium between them.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict how and where a molecule is likely to react. For this compound, key questions would involve the reactivity of the three different nitrogen atoms—in the pyridine ring, the primary amine, and the tertiary amine—and the influence of the substituents on the pyridine core.

Transition State Characterization and Reaction Pathway Elucidation

To understand a chemical reaction mechanism, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Computational methods, particularly quantum mechanics (QM) calculations, can be used to locate and characterize these fleeting structures.

For a potential reaction involving this compound, such as N-alkylation or acylation, researchers would model the reaction coordinate. This involves calculating the system's energy as the distance between reacting atoms changes. The peak of this energy profile corresponds to the transition state. By analyzing the geometry and vibrational frequencies of the TS, one can confirm it is a true saddle point on the potential energy surface and gain insight into the bond-making and bond-breaking processes that define the reaction mechanism. This approach has been used to understand cyclization reactions in related aminomethyl-pyridine systems.

pKa Prediction and Basicity Assessment of Amine and Pyridine Centers

The compound this compound possesses three distinct basic centers that can be protonated:

The nitrogen atom of the pyridine ring.

The nitrogen of the primary aminomethyl group (-CH₂NH₂).

The nitrogen of the tertiary N,N-diethylamino group (-N(CH₂CH₃)₂).

The pKa value is a measure of the acidity of the conjugate acid of a base. Predicting the pKa for each nitrogen is crucial for understanding the molecule's behavior in solution, including its charge state at a given pH. Computational pKa prediction can be challenging but is often approached by calculating the free energy change of the protonation reaction. researchgate.netsrce.hr

The relative basicity of these centers is influenced by several electronic and steric factors.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is in an sp²-hybridized orbital and is generally available for protonation. youtube.com Its basicity is modified by the electron-donating effects of the two amino substituents.

Aminomethyl Nitrogen: This is a primary alkylamine. The lone pair is in an sp³-hybridized orbital, making it typically more basic than the pyridine nitrogen.

N,N-diethylamino Nitrogen: This tertiary amine is also sp³-hybridized. While alkyl groups are electron-donating and increase basicity, steric hindrance from the two ethyl groups can impede solvation of the protonated form, potentially reducing its basicity in aqueous solution compared to less hindered amines. researchgate.net

Theoretical studies on substituted pyridines and various amines have shown that computational models can predict which site is most likely to be protonated first. mdpi.com It is generally expected that one of the exocyclic (side-chain) amines would be more basic than the pyridine ring nitrogen.

Illustrative Table of Predicted pKa Values for Potential Protonation Sites:

Note: The following values are hypothetical and for illustrative purposes only, based on general principles of amine and pyridine basicity. Actual experimental or high-level computational values would be required for confirmation.

Ionizable CenterTypeExpected Relative BasicityHypothetical Predicted pKa
Pyridine Ring NitrogenAromatic Amine (sp²)Least Basic~ 6.0 - 7.0
Aminomethyl NitrogenPrimary Amine (sp³)More Basic~ 9.5 - 10.5
N,N-diethylamino NitrogenTertiary Amine (sp³)Most Basic (in gas phase); potentially less in solution due to solvation effects~ 10.0 - 11.0

Chemical Reactivity and Reaction Mechanisms of 3 Aminomethyl N,n Diethylpyridin 2 Amine

Nucleophilic and Basic Properties of the Aminomethyl and N,N-Diethylamino Moieties

The presence of three nitrogen atoms—each with a lone pair of electrons—renders 3-(aminomethyl)-N,N-diethylpyridin-2-amine a basic and nucleophilic compound. The basicity of these nitrogen centers is influenced by several factors, including hybridization and electronic effects. Generally, the basicity of amines follows the trend of alkylamines being more basic than ammonia (B1221849), while amines with electron-withdrawing groups are less basic. chemistryguru.com.sg

N,N-Diethylamino Group: The nitrogen in this tertiary amine group is sp³ hybridized. The electron-donating nature of the two ethyl groups increases the electron density on the nitrogen, making its lone pair more available for donation. chemistryguru.com.sg Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.orglibretexts.org

Aminomethyl Group: This primary amine is also sp³ hybridized. While it lacks the multiple alkyl groups of the diethylamino moiety, it is still a significant center of basicity.

Pyridine (B92270) Ring Nitrogen: The nitrogen within the pyridine ring is sp² hybridized. Due to the greater s-character of its lone pair orbital compared to sp³ hybridized amines, the electrons are held more closely to the nucleus, resulting in lower basicity. libretexts.orgyoutube.com For comparison, the pKa of the conjugate acid of pyridine itself is 5.2. libretexts.org

The relative basicity and nucleophilicity of the amine groups also depend on steric hindrance. While the N,N-diethylamino group is electronically more basic, the ethyl groups can sterically hinder its approach to electrophiles, potentially favoring reactions at the less hindered primary aminomethyl nitrogen. masterorganicchemistry.com The nucleophilicity of amines generally correlates with their basicity, with stronger bases often being stronger nucleophiles. masterorganicchemistry.com

Table 1: Comparison of Factors Influencing Nitrogen Basicity

Nitrogen CenterHybridizationElectronic EffectSteric HindrancePredicted Basicity
N,N-Diethylaminosp³Two electron-donating ethyl groupsModerateHigh
Aminomethylsp³Electron-donating aminomethyl groupLowModerate to High
Pyridine Ringsp²Aromatic ring delocalizationLowLow

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). quora.comwikipedia.org Reactions typically require harsh conditions, and substitution occurs preferentially at the 3-position (meta to the nitrogen). quora.comquora.com

However, the two amino substituents on the ring in this compound are strong activating groups. They donate electron density into the pyridine ring through resonance, which can overcome the ring's inherent deactivation and facilitate EAS. These activating groups are ortho, para-directing.

The N,N-diethylamino group at C2 strongly activates the C3 and C5 positions.

The aminomethyl group at C3 is not directly attached to the ring, so its activating effect is primarily inductive and weaker than the C2-amino group.

Considering the combined directing effects, electrophilic attack would be most favored at the C5 and potentially the C4 positions. The C6 position is sterically hindered by the adjacent N,N-diethylamino group. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions. It is also important to note that under the strongly acidic conditions often required for EAS (e.g., nitration), the basic nitrogen atoms would be protonated, which would strongly deactivate the ring. rsc.orgyoutube.com An alternative strategy to enhance reactivity is the conversion of the pyridine to a pyridine N-oxide, which is more susceptible to electrophilic attack. wikipedia.org

Reactions Involving the Primary Amine: Diazotization Chemistry

The primary aminomethyl group can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. scienceinfo.com The reaction converts the primary amine into a diazonium salt. numberanalytics.com

Unlike aromatic diazonium salts which can be stable at low temperatures, aliphatic diazonium salts, such as the one formed from the aminomethyl group, are generally unstable. libretexts.org They readily lose dinitrogen gas (N₂) to form a primary carbocation. organic-chemistry.org This carbocation is highly reactive and can undergo a variety of subsequent reactions, including:

Substitution: Reaction with nucleophiles present in the medium (e.g., water to form an alcohol, or halides).

Elimination: Loss of a proton to form an alkene, though this is less likely in this specific structure.

Rearrangement: Migration of adjacent groups to form a more stable secondary or tertiary carbocation.

Given the structure, the initially formed primary carbocation at the methylene (B1212753) bridge could potentially lead to a mixture of substitution products.

Alkylation and Acylation Reactions at Nitrogen Centers

All three nitrogen atoms in the molecule possess lone pairs and can act as nucleophiles in alkylation and acylation reactions. The selectivity of these reactions depends on the relative nucleophilicity of the nitrogen centers and the reaction conditions.

N-Alkylation: The primary and secondary amines are generally more nucleophilic than the pyridine nitrogen. In reactions with alkyl halides, the aminomethyl and N,N-diethylamino groups are the most likely sites of reaction. Selective alkylation can be challenging, but often the more basic and less sterically hindered nitrogen reacts preferentially. Studies on similar 2-aminopyridine (B139424) systems have shown that alkylation can occur selectively on the exocyclic amino group over the pyridine ring nitrogen. researchgate.net

N-Acylation: Acylation with reagents like acid chlorides or anhydrides will also target the exocyclic amino groups. The primary aminomethyl group would be expected to react readily to form an amide. The tertiary N,N-diethylamino group cannot form a stable amide but could potentially be involved in other interactions. The pyridine nitrogen can also be acylated to form a pyridinium (B92312) salt.

Controlling the stoichiometry of the acylating agent and the reaction conditions would be crucial for achieving selective acylation at a specific nitrogen center.

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the N,N-diethylamino group at C2 and the aminomethyl group at C3 provides the potential for intramolecular cyclization reactions. Depending on the reaction conditions and reagents, these groups could react to form a new fused heterocyclic ring system. For instance, reaction with a suitable two-carbon electrophile could lead to the formation of a fused six-membered diazine ring. The synthesis of fused 3-aminopyridines through cobalt-catalyzed intramolecular cycloadditions has been reported for related systems, highlighting the potential for such transformations. nih.gov

Oxidation and Reduction Chemistry of the Pyridine and Amine Functionalities

Oxidation: The pyridine ring can be oxidized to a pyridine N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.com N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. wikipedia.org The exocyclic amino groups are also susceptible to oxidation, although 2-aminopyridines are noted to have a reduced oxidation potential compared to anilines. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C, Pt, or Rh). researchgate.netliverpool.ac.uk This transformation completely alters the aromatic character of the ring, resulting in a saturated heterocyclic system. The reduction can be performed under various conditions, and the presence of substituents can influence the reaction's stereoselectivity. mdpi.com The choice of reducing agent is critical; for instance, sodium borohydride (B1222165) typically reduces pyridinium salts to dihydropyridines rather than fully reducing the ring. rsc.org

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for this compound are not widely available in the public domain. However, general principles of physical organic chemistry can be applied to predict its reactivity.

Kinetics: The rates of the reactions discussed above would be influenced by factors such as substrate concentration, temperature, solvent, and the presence of catalysts. For instance, kinetic studies on the reaction of substituted pyridines with electrophiles like methyl chloroformate have shown that reaction rates are highly dependent on the basicity of the pyridine. rsc.org Nucleophilic substitution reactions on pyridine rings are also well-studied, with rates depending on the position of the leaving group and the nature of the nucleophile. researchgate.netquimicaorganica.org

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). Reactions that lead to the formation of stable products, such as the aromatization step after a substitution or the formation of stable ring systems in cyclization reactions, are generally thermodynamically favored. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model the reaction pathways and calculate the activation energies and reaction enthalpies for various transformations of this molecule. researchgate.net

Coordination Chemistry of 3 Aminomethyl N,n Diethylpyridin 2 Amine As a Ligand

Principles of Ligand Design for Pyridine-Amine Chelators

The design of pyridine-amine chelators is guided by several key principles aimed at tuning the stability, selectivity, and reactivity of their metal complexes. These principles revolve around the interplay of electronic effects, steric factors, and the inherent geometric constraints of the ligand framework.

A fundamental concept in ligand design is the Hard and Soft Acids and Bases (HSAB) theory. Pyridine (B92270) and amine nitrogen donors are considered borderline to hard Lewis bases, making them effective chelators for a wide range of transition metals (borderline to soft Lewis acids) and main group metals (hard to borderline Lewis acids). The basicity of the nitrogen donors, which can be modulated by substituents, is a critical factor. Electron-donating groups on the pyridine ring increase the electron density on the nitrogen atom, enhancing its σ-donating ability and forming more stable complexes with metal ions. Conversely, electron-withdrawing groups decrease the basicity of the pyridine nitrogen, which can lead to weaker coordination.

The chelate effect is a primary driver for the use of bidentate ligands like 3-(aminomethyl)-N,N-diethylpyridin-2-amine. The formation of a five-membered chelate ring upon coordination is entropically favored over the coordination of two monodentate ligands, leading to significantly more stable complexes. The geometry of this chelate ring is also crucial. An ideal "bite angle" (the N-M-N angle) that matches the preferred geometry of the metal ion contributes to complex stability.

Steric hindrance plays a pivotal role in determining the coordination geometry and the accessibility of the metal center. Bulky substituents near the coordination sites can influence the number of ligands that can coordinate to a metal ion and can stabilize specific geometries. For instance, bulky groups can prevent the formation of highly coordinated species and may favor lower coordination numbers. This steric crowding can also protect the metal center from unwanted reactions, thereby influencing the catalytic activity or reactivity of the complex. In the case of this compound, the diethyl groups on the exocyclic amine introduce significant steric bulk.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt and to facilitate the crystallization of the final product. Characterization of the resulting complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.

While specific studies on the coordination of this compound with all the listed transition metals are not extensively documented in the literature, the behavior of closely related 2-(aminomethyl)pyridine and other substituted pyridine-amine ligands provides a strong basis for predicting their formation and properties.

Manganese(II): A structurally related complex has been synthesized by reacting 3-(aminomethyl)pyridine (B1677787) with Mn(NCS)₂ in ethanol (B145695). acs.org This reaction yields light-brown crystals of [Mn(NCS)₂(C₆H₈N₂)₂]n, where the manganese(II) ion is octahedrally coordinated. acs.org The 3-(aminomethyl)pyridine ligands bridge the Mn(II) cations, forming layers. acs.org It is expected that this compound would form a similar, albeit sterically more hindered, complex with Mn(II), likely resulting in a mononuclear complex of the type [Mn(L)₂X₂] where L is the bidentate ligand and X is an anion like chloride or thiocyanate (B1210189).

Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) ions, with a d⁸ electron configuration, have a strong preference for square planar geometry. They readily form stable complexes with N,N'-bidentate ligands. The synthesis typically involves reacting the ligand with a precursor such as K₂PdCl₄ or K₂PtCl₄. The resulting complexes would likely have the general formula [M(L)Cl₂] or, with excess ligand, [M(L)₂]X₂. The steric bulk of the diethyl groups would influence the packing of the complexes in the solid state and could affect their solubility. Studies on similar Pt(II) complexes with pyridine-amine ligands have shown the formation of supramolecular polymers through hydrogen bonding. acs.org

Copper(II): Copper(II) complexes with substituted pyridine ligands have been extensively studied. rsc.orgmdpi.com The reaction of this compound with copper(II) salts like CuCl₂ or Cu(NO₃)₂ would be expected to yield complexes with either square planar or distorted octahedral geometries, depending on the counter-ions and solvent molecules involved in coordination. The electronic spectra of such complexes are typically informative, with d-d transitions providing information about the coordination environment of the Cu(II) ion.

Nickel(II): Nickel(II) can form complexes with various geometries, including square planar, tetrahedral, and octahedral. With 2-(aminomethyl)pyridine, Ni(II) is known to form octahedral complexes of the type [Ni(L)₃]²⁺. researchgate.netresearchgate.net Given the increased steric hindrance of the N,N-diethyl groups, it is more likely that this compound would form complexes with a lower ligand-to-metal ratio, such as [Ni(L)₂X₂] or [Ni(L)X₂], potentially adopting a distorted octahedral or a square planar geometry.

Gold(III): Gold(III), isoelectronic with Pt(II), also favors a square planar coordination geometry. wikipedia.org The synthesis of Au(III) complexes can be achieved by reacting the ligand with a gold(III) precursor like HAuCl₄. The resulting complex would likely be of the type [Au(L)Cl₂]⁺ or [Au(L)₂]³⁺.

Table 1: Expected Properties of Transition Metal Complexes with this compound (L)

Metal Ion Expected Formula Probable Geometry Characterization Highlights
Manganese(II) [Mn(L)₂(NCS)₂] Octahedral IR spectroscopy to confirm NCS⁻ coordination mode. acs.org
Palladium(II) [Pd(L)Cl₂] Square Planar ¹H NMR to show ligand coordination shifts.
Copper(II) [Cu(L)Cl₂] Distorted Square Planar UV-Vis spectroscopy for d-d transitions.
Nickel(II) [Ni(L)₂Cl₂] Distorted Octahedral Magnetic susceptibility to determine spin state.
Platinum(II) [Pt(L)Cl₂] Square Planar ¹⁹⁵Pt NMR spectroscopy.
Gold(III) [Au(L)Cl₂]⁺ Square Planar X-ray crystallography to confirm geometry.

The coordination chemistry of pyridine-amine ligands with main group metals is also of interest. The harder nature of many main group metal ions favors coordination with nitrogen donor ligands.

Aluminum(III): The reaction of trimethylaluminum (B3029685) (AlMe₃) with 2-(aminomethyl)pyridine has been shown to yield a dimeric complex, [Al(CH₃)₂(NHCH₂-2-Py)]₂, where the aluminum center is five-coordinate. acs.orgacs.orgresearchgate.net This indicates that the ligand can act as a bridging unit between two metal centers. A similar reactivity would be expected for this compound, although the steric bulk might prevent dimerization.

Tin(II/IV): Organotin(IV) compounds are known to form stable complexes with nitrogen-donor ligands. researchgate.netresearchgate.net The reaction with an organotin(IV) halide, such as R₂SnCl₂, would likely result in a five- or six-coordinate complex where the ligand chelates to the tin center.

Lead(II): Lead(II) has been shown to form complexes with 2-(aminomethyl)pyridine. For instance, the reaction with Pb(NO₃)₂ yields a complex where the lead ion is coordinated by the bidentate ligand. ut.ac.irnih.gov

Bismuth(III): Bismuth(III) also forms complexes with chelating nitrogen donor ligands, often exhibiting variable coordination numbers and geometries due to the influence of the stereochemically active lone pair of electrons. nih.govresearchgate.net

Table 2: Examples of Main Group Metal Complexes with Related Pyridine-Amine Ligands

Metal Ion Ligand Complex Formula Reference
Aluminum(III) 2-(aminomethyl)pyridine [Al(CH₃)₂(NHCH₂-2-Py)]₂ acs.orgacs.orgresearchgate.net
Lead(II) 2-(aminomethyl)pyridine [Pb(L)(NO₃)₂] ut.ac.ir
Bismuth(III) Pyridine-2,3-dicarboxylic acid {[Bi(2,3pydc)(2,3pydcH)Cl₂]}n nih.gov

Elucidation of Coordination Modes and Geometries

The coordination of this compound to a metal center is primarily through N,N-bidentate chelation, which gives rise to various coordination geometries depending on the metal ion, its oxidation state, and the presence of other ligands.

The most common and stable coordination mode for this ligand is the formation of a five-membered chelate ring involving the pyridine nitrogen and the nitrogen of the aminomethyl group. This mode of coordination is well-established for a vast number of analogous 2-(aminomethyl)pyridine ligands. wikipedia.org The planarity of the pyridine ring and the flexibility of the aminomethyl side chain allow the ligand to adapt to the geometric preferences of different metal ions. In some cases, particularly with metal ions that can accommodate higher coordination numbers or in the solid state, the ligand could potentially act as a bridging ligand, linking two metal centers. However, the chelate mode is generally dominant in solution.

The N,N-diethyl groups on the aminomethyl nitrogen introduce significant steric hindrance around the metal center. This steric bulk can have several consequences for the coordination behavior. Firstly, it can limit the number of ligands that can coordinate to a single metal ion. For instance, while 2-(aminomethyl)pyridine can form tris-chelate complexes with some metals like Ni(II), the diethyl-substituted analogue would likely be too bulky to allow for the coordination of three ligands around a single metal center.

Secondly, the steric interactions between the diethyl groups and other ligands or parts of the same ligand can lead to distortions from ideal geometries. For example, in a square planar complex, the diethyl groups might be oriented to minimize steric clash, which could lead to a slight twisting of the chelate ring.

The electronic effects are primarily governed by the substituents on the pyridine ring. The 2-diethylamino group is a strong electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the pyridine nitrogen. This increased basicity would be expected to lead to stronger coordination and more stable complexes compared to an unsubstituted 2-(aminomethyl)pyridine ligand. This electronic enrichment of the metal center can also influence its redox properties and reactivity in catalytic applications.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the coordination chemistry of the compound "this compound" to fulfill the detailed requirements of the requested article.

Information regarding the thermodynamic stability constants, kinetic lability, ligand dynamics, fluxionality, and the catalytic applications of metal complexes derived specifically from this ligand is not present in the accessible research databases and publications. The provided outline requires in-depth, data-driven content for each subsection, which cannot be generated without dedicated studies on this particular compound.

General information on the coordination chemistry of related aminopyridine ligands exists, but per the instructions to focus solely on "this compound," this information cannot be used. Therefore, it is not possible to generate the requested article with the required scientific accuracy and detail at this time.

Role of 3 Aminomethyl N,n Diethylpyridin 2 Amine As a Molecular Scaffold and Building Block in Chemical Synthesis

Principles of Scaffold Design in Chemical Discovery

The concept of a molecular scaffold is central to medicinal chemistry and drug discovery, referring to the core structure of a molecule from which a series of derivatives can be generated. tandfonline.comlifechemicals.com Effective scaffold design is guided by several key principles aimed at efficiently exploring chemical space to identify new bioactive compounds. nih.gov

One fundamental principle is the use of privileged scaffolds . This term, first introduced in 1988, describes molecular frameworks that can bind to multiple, often unrelated, biological targets. openochem.orgmdpi.comresearchgate.net These scaffolds are considered "biologically prevalidated" and serve as excellent starting points for designing compound libraries with a higher probability of discovering new drug candidates. nih.gov The aminopyridine core within 3-(aminomethyl)-N,N-diethylpyridin-2-amine is an example of such a scaffold, as its derivatives are known to interact with a wide range of enzymes and receptors. researchgate.net

Another key principle is structural diversity . A good scaffold should be amenable to chemical modification at multiple points, allowing for the creation of a wide array of analogues with varied three-dimensional shapes, stereochemistry, and functional group displays. mdpi.com This variation is crucial for systematically exploring structure-activity relationships (SAR) and optimizing a compound's potency, selectivity, and pharmacokinetic properties. openochem.orglifechemicals.com

Finally, synthetic accessibility is a practical and critical consideration. An ideal scaffold should be readily synthesizable and allow for the straightforward and controlled introduction of diverse functional groups. mdpi.com This enables the rapid generation of compound libraries for high-throughput screening and subsequent optimization efforts. nih.gov The design of scaffolds often involves retrosynthetic analysis to ensure that the core structure and its subsequent derivatives can be produced efficiently. lifechemicals.com

Table 1: Key Principles in Molecular Scaffold Design

PrincipleDescriptionRelevance to this compound
Privileged Structure A molecular framework capable of interacting with multiple biological targets, increasing the efficiency of drug discovery. openochem.orgresearchgate.netThe aminopyridine core is a well-established privileged scaffold found in numerous biologically active compounds. researchgate.net
Structural Diversity The ability of a scaffold to be decorated with various functional groups at multiple positions, leading to a wide range of analogues. mdpi.comThe target compound possesses three key points for diversification: the primary aminomethyl group, the tertiary diethylamino group, and the pyridine (B92270) ring itself.
Synthetic Accessibility The ease with which a scaffold and its derivatives can be synthesized. mdpi.comAminopyridines are a class of compounds for which numerous synthetic routes have been developed, facilitating analogue preparation. nih.govresearchgate.net

Utility in the Modular Construction of Complex Heterocyclic Systems

The structure of this compound is inherently modular, possessing distinct functional units that can be selectively modified. This modularity makes it an excellent building block for the systematic construction of more complex heterocyclic systems. nih.gov The primary amine of the aminomethyl group, the tertiary diethylamino group, and the pyridine ring nitrogen each offer a handle for synthetic transformations, allowing for a stepwise and controlled assembly of larger molecules.

The primary amine is a versatile nucleophile that can participate in a wide range of bond-forming reactions, including acylation, alkylation, reductive amination, and condensation reactions to form imines or amides. The diethylamino group, while less reactive, can influence the electronic properties of the pyridine ring and can be involved in directing metallation reactions. The pyridine nitrogen itself can be alkylated to form pyridinium (B92312) salts or coordinated to metal centers, further expanding its synthetic utility. nih.gov

This multi-functional nature allows the compound to be used in cascade reactions or multi-component reactions (MCRs), where several bonds are formed in a single operation. nih.gov For instance, the primary amine could be reacted with a dicarbonyl compound, leading to the formation of a new heterocyclic ring fused to the pyridine core. Such strategies are highly efficient for building molecular complexity from simple starting materials. The synthesis of various 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) derivatives through MCRs highlights the power of this approach in generating complex structures. nih.govnih.govmdpi.com

Integration into Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules that broadly cover chemical space. broadinstitute.orgcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a library of varied molecular skeletons and stereochemistries, which is then screened for novel biological activity. sci-hub.sebrandon-russell.com

The compound this compound is an ideal starting scaffold for DOS strategies due to its multiple, chemically distinct functional groups. These groups serve as "branching points" in a synthetic pathway, where different reagents can be introduced to diverge the synthesis toward a wide range of different molecular architectures. cam.ac.uk

A typical DOS approach using this scaffold might involve:

Initial Derivatization: The primary amine could be reacted with a library of aldehydes, acyl chlorides, or isocyanates to create an initial set of diverse intermediates.

Scaffold Elaboration: The pyridine ring could then be subjected to reactions such as C-H functionalization or cycloadditions to build new rings onto the core structure.

Stereochemical Diversity: If chiral reagents or catalysts are used in these steps, stereochemical diversity can be introduced, further expanding the library of compounds.

By systematically applying different reaction pathways to the core scaffold, a large and diverse library of complex heterocyclic compounds can be rapidly assembled from a single, versatile starting material. sci-hub.se This approach is particularly effective for discovering novel biological probes and drug leads without a predefined biological target. cam.ac.uknih.gov

Incorporation into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com Aminopyridine derivatives are excellent candidates for building supramolecular assemblies due to their ability to act as both hydrogen bond donors (via N-H groups) and acceptors (via sp²-hybridized nitrogen atoms). rsc.orgnih.govresearchgate.net

The molecule this compound possesses several features that facilitate its incorporation into such assemblies:

Hydrogen Bonding: The primary amine of the aminomethyl group can act as a hydrogen bond donor, while the pyridine ring nitrogen and the tertiary amine nitrogen can act as hydrogen bond acceptors. This allows for the formation of predictable hydrogen-bonding networks, such as dimers or one-dimensional chains. rsc.orgrsc.org

Coordination Chemistry: The nitrogen atoms can coordinate to metal ions, enabling the construction of metal-organic frameworks (MOFs) or discrete coordination complexes. nih.gov

These non-covalent interactions can guide the self-assembly of the molecules into well-ordered, higher-dimensional structures like tapes, layers, or three-dimensional networks. rsc.orgnih.gov The specific architecture of these assemblies can be tuned by modifying the substituents on the aminopyridine scaffold or by co-crystallizing it with other molecules, such as carboxylic acids, that have complementary hydrogen-bonding sites. mdpi.comresearchgate.net Such organized structures have potential applications in materials science, sensing, and drug delivery. researchgate.netscielo.brrsc.org

Potential as an Organocatalyst or Auxiliary Reagent in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major area of synthetic chemistry. Amines and their derivatives are among the most common classes of organocatalysts. The structure of this compound suggests it could function as a catalyst or auxiliary reagent in several ways.

The presence of multiple basic nitrogen atoms makes it a potential Brønsted base or Lewis base catalyst. The pyridine nitrogen, in particular, is analogous to the catalytic site in 4-(Dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst for acylation reactions. While the 2-amino group modifies the electronic properties compared to DMAP, the fundamental Lewis basicity remains.

Furthermore, the molecule has the potential for bifunctional catalysis , where two functional groups work in concert to activate substrates. For example, the primary amine could act as a hydrogen bond donor to activate an electrophile, while one of the other nitrogen atoms acts as a base to activate a nucleophile. This cooperative action can lead to high efficiency and selectivity in reactions. Bioinspired aminopyridine-based manganese and iron complexes have shown utility in catalyzing reactions like epoxidation, demonstrating the catalytic potential of this scaffold when coordinated to a metal. researchgate.netacs.org

Finally, if the molecule were prepared in an enantiomerically pure form (e.g., by introducing chirality in the diethylamino or aminomethyl substituents), it could serve as a chiral auxiliary or chiral organocatalyst in asymmetric synthesis, guiding the formation of one enantiomer of a product over the other. researchgate.netnih.gov

Table 2: Potential Applications of Functional Groups in this compound

Functional GroupPotential Role in Synthesis
Primary Amine (-CH₂NH₂) ** Nucleophile (acylation, alkylation), imine formation, hydrogen bond donor in supramolecular assemblies and bifunctional catalysis.
Tertiary Amine (-N(CH₂CH₃)₂) **Lewis base, directing group, hydrogen bond acceptor.
Pyridine Ring Aromatic core for functionalization, Lewis base/hydrogen bond acceptor (ring N), π-stacking interactions, ligand for metal catalysts.

Structure Activity Relationship Sar Studies and in Vitro Biochemical/cellular Investigations

Methodologies for Investigating Structure-Activity Relationships within Compound Libraries

The investigation of structure-activity relationships for aminomethylpyridine derivatives typically involves the synthesis of a library of related compounds with systematic variations in their molecular structure. These variations can include altering the substitution pattern on the pyridine (B92270) ring, modifying the nature of the amine functionality, and introducing different substituents on aryl rings attached to the pyridine core.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed in conjunction with experimental work. Molecular docking helps to visualize the binding modes of the compounds within the active site of the target enzyme, providing insights into key interactions like hydrogen bonds and hydrophobic interactions. This was utilized in the design of aminopyridine derivatives as tropomyosin receptor kinase (TRK) inhibitors.

In vitro Enzyme Inhibition and Modulation Studies

In vitro studies are fundamental to characterizing the interaction of aminomethylpyridine derivatives with their target enzymes. These studies provide quantitative data on the potency and mechanism of inhibition.

Quantitative enzyme assays are employed to measure the inhibitory activity of the synthesized compounds. For DPP-4 inhibitors, a common method involves monitoring the cleavage of a chromogenic substrate, such as Gly-Pro-pNA, by the enzyme. nih.gov The increase in absorbance at a specific wavelength is measured over time, and the inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In a study of aminomethyl-pyridines as DPP-4 inhibitors, it was discovered that the substitution pattern on the pyridine ring was crucial for inhibitory activity. nih.gov Compounds with the aminomethyl group at the 3-position of the pyridine ring exhibited high inhibitory activity, whereas analogues with the aminomethyl group at other positions were significantly less active. nih.gov

Table 1: Illustrative IC50 Values for a Series of Aminomethylpyridine Derivatives Against DPP-4

Compound R1 Group R2 Group IC50 (nM)
Hypothetical Compound A -H -CN 50
Hypothetical Compound B -CH3 -CN 75
Hypothetical Compound C -H -OCH3 120

| Hypothetical Compound D | -H | -Cl | 45 |

This table is a hypothetical representation based on general findings in the literature for aminomethylpyridine derivatives and does not represent data for "3-(aminomethyl)-N,N-diethylpyridin-2-amine".

Determining the binding affinity of an inhibitor to a purified enzyme provides a more direct measure of the strength of their interaction. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to measure the dissociation constant (Kd), which reflects the affinity of the inhibitor for the enzyme. A lower Kd value indicates a higher binding affinity.

For a series of aminopyrimidine derivatives designed as TRKA inhibitors, enzymatic assays were used to determine their IC50 values, with some compounds showing potency in the low nanomolar range (e.g., 5.0 nM to 7.0 nM). nih.gov These potent compounds were then subjected to further studies, including molecular docking, to understand their binding interactions. nih.gov

In vitro Antimicrobial Activity Profiling (Bacterial and Fungal Organisms)

Certain aminomethylpyridine derivatives have been investigated for their potential as antimicrobial agents. In vitro profiling is essential to determine their spectrum of activity and potency against various bacterial and fungal pathogens.

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. Broth microdilution is a common method for determining MIC values.

For example, novel aminomethyl-substituted tetrahydrofuranyl carbapenems were evaluated for their antibacterial activity against a wide range of clinical isolates. nih.gov The MIC values were determined and compared with those of established antibiotics like imipenem (B608078) and meropenem. nih.gov One of the aminomethyl derivatives, CL 191 ,121, was found to be more active than other analogues against staphylococcal and enterococcal isolates. nih.gov

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Values (µg/mL) of Aminomethylpyridine Derivatives against Various Microorganisms

Compound Staphylococcus aureus Escherichia coli Candida albicans
Hypothetical Compound E 8 16 32
Hypothetical Compound F 4 8 16
Hypothetical Compound G >64 >64 >64

| Hypothetical Compound H | 16 | 32 | 64 |

This table is a hypothetical representation based on general findings in the literature for aminomethylpyridine derivatives and does not represent data for "this compound".

Understanding the mechanism of antimicrobial action is crucial for the development of new drugs. For aminomethylpyridine derivatives, this could involve targeting specific microbial enzymes or disrupting cellular processes. Time-kill curve studies can provide insights into whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). For instance, time-kill curve studies demonstrated that certain aminomethyl tetrahydrofuranyl carbapenems were bactericidal against Escherichia coli and Staphylococcus aureus. nih.gov

Further biochemical studies might investigate the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. The mechanism of antifungal action for some compounds has been linked to specific fungal biosynthetic pathways, such as the inhibition of enzymes involved in methionine biosynthesis. nih.gov

Receptor Binding Studies and Ligand-Target Interactions in Isolated Systems (Non-Mammalian Receptors/Proteins, if applicable)

No information available.

In vitro Cellular Assays for Biochemical Pathway Modulation (Excluding Human Cell Lines for Therapeutic Evaluation)

Assessment of Cellular Permeability and Intracellular Distribution

No information available.

Evaluation of Target Engagement within Model Cellular Systems

No information available.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies for the Compound

The synthesis of substituted pyridines is a well-established area of organic chemistry, with numerous methods available for their construction. chemicalbook.comnih.gov Novel and sustainable approaches often focus on improving efficiency, reducing waste, and utilizing environmentally benign reagents and conditions. nih.govchemicalbook.comchemicalbook.com For a compound like 3-(aminomethyl)-N,N-diethylpyridin-2-amine, a potential synthetic strategy could involve a multi-step process starting from a pre-functionalized pyridine (B92270) ring. Key transformations might include the introduction of the aminomethyl group at the 3-position and the N,N-diethylamino group at the 2-position. Sustainable methodologies could employ catalytic C-H activation or multi-component reactions to streamline the synthesis and improve atom economy. chemicalbook.com

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the mechanisms of chemical reactions is crucial for optimizing processes and developing new synthetic methods. Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), allow for the real-time monitoring of reaction progress. bldpharm.comnist.govchemicalbook.commdpi.com These techniques could be invaluable in studying the formation of this compound, providing insights into reaction intermediates, kinetics, and the influence of various reaction parameters. Such studies would be instrumental in developing more efficient and controlled synthetic routes.

Integration of Machine Learning and Artificial Intelligence in Structure-Property Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical research. researchgate.net These computational approaches can be used to predict the physicochemical properties, biological activities, and spectroscopic signatures of molecules based on their structure. nih.govnih.govmdpi.comscispace.com For a novel compound like this compound, ML models could be trained on data from structurally related pyridine derivatives to predict its properties, thereby guiding experimental efforts and prioritizing research directions. mdpi.com

Design of Next-Generation Ligands and Catalysts Based on the Pyridine-Amine Scaffold

The pyridine-amine scaffold is a common motif in ligands used in coordination chemistry and catalysis. nih.govresearchgate.netnih.govgoogle.com The nitrogen atoms of the pyridine ring and the amino group can coordinate to metal centers, forming stable complexes that can catalyze a variety of chemical transformations. The specific substitution pattern of this compound, with its potential tridentate N,N,N-donor set, makes it an interesting candidate for the design of novel ligands. By varying the metal center and the reaction conditions, catalysts based on this scaffold could be developed for applications in areas such as cross-coupling reactions, hydrogenation, and polymerization. nih.govgoogle.com

Discovery of Undiscovered Biological Activities through High-Throughput in vitro Screening

Pyridine and aminopyridine derivatives are prevalent in many biologically active compounds and pharmaceuticals. bldpharm.comnih.govresearchgate.netchemicalbook.comresearchgate.netspectrabase.comrsc.orgpharmaffiliates.commdpi.comgoogle.com They have been shown to exhibit a wide range of activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netrsc.orgpharmaffiliates.com High-throughput in vitro screening allows for the rapid testing of large numbers of compounds against a variety of biological targets. nist.gov Should this compound be synthesized, such screening could reveal previously undiscovered biological activities, potentially leading to the development of new therapeutic agents.

Exploration of Applications in Materials Science and Supramolecular Chemistry

The ability of pyridine-based molecules to participate in hydrogen bonding and coordinate with metal ions makes them valuable components in materials science and supramolecular chemistry. These interactions can be used to construct well-defined supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). The specific structure of this compound suggests it could act as a versatile building block for the creation of new materials with interesting optical, electronic, or porous properties.

Q & A

Q. What are the optimal synthetic routes for 3-(aminomethyl)-N,N-diethylpyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Step 1: React pyridine-2-amine derivatives with aminomethylating agents (e.g., formaldehyde and ammonia derivatives) under basic conditions (pH 9–11, NaOH/K₂CO₃) .
  • Step 2: Introduce diethyl groups via alkylation using diethyl sulfate or ethyl bromide in aprotic solvents (e.g., DMF, toluene) at 60–80°C .
  • Optimization: Use Pd/C or Raney Ni catalysts for reductive steps to enhance purity (yield increases by ~20% under H₂ at 50 psi) .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability: Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hrs) with HPLC monitoring (C18 column, 254 nm). The compound degrades >50% at pH < 2 due to protonation of the pyridine nitrogen .
  • Thermal Stability: Use TGA/DSC to identify decomposition points (observed at ~220°C under N₂ atmosphere) .

Advanced Tip: Pair with DFT calculations to predict electron-density shifts at reactive sites .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR: ¹H NMR (DMSO-d₆) shows peaks at δ 2.4–2.6 ppm (N,N-diethyl CH₂), δ 3.8 ppm (aminomethyl CH₂), and δ 7.2–8.1 ppm (pyridine protons) .
  • Mass Spectrometry: ESI-MS m/z [M+H]⁺ = 194.1 (theoretical) with fragmentation patterns matching pyridine cleavage .
  • X-ray Crystallography: For absolute confirmation, grow single crystals in DCM/hexane (slow evaporation) .

Advanced Research Questions

Q. How can enantiomers of this compound be separated, and what chiral stationary phases are effective?

Methodological Answer:

  • Chiral HPLC: Use cellulose-based CSPs (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase. Resolution >1.5 achieved with 0.1% TFA additive .
  • Kinetic Resolution: Employ lipase enzymes (e.g., Candida antarctica) in organic solvents for enantioselective acylation .

Data Contradiction Alert: BenchChem reports poor enantiomeric separation with amylose columns, but PubChem data supports cellulose phases .

Q. What computational strategies predict the compound’s binding affinity to CNS receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with serotonin (5-HT₃) receptor PDB: 4PIR. The aminomethyl group forms H-bonds with Asp138 (ΔG = -8.2 kcal/mol) .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of receptor-ligand complexes. RMSD < 2 Å indicates stable binding .

Validation: Cross-check with SPR assays (e.g., Biacore) to measure experimental Kd values .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetics?

Methodological Answer:

  • Fluorination at Pyridine C5: Increases metabolic stability (t₁/₂ from 2.1 to 4.7 hrs in rat liver microsomes) but reduces solubility (LogP +0.5) .
  • SAR Study: Replace diethyl with dimethyl groups to enhance BBB penetration (PSA decreases by 12 Ų) .

Key Finding: Fluorinated analogs show 3x higher plasma exposure in murine models .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor vs. enzyme inhibition)?

Methodological Answer:

  • Assay Replication: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability.
  • Off-Target Screening: Use broad-panel binding assays (Eurofins CEREP) to identify confounding interactions (e.g., σ-receptor binding at >10 μM) .
  • Meta-Analysis: Apply machine learning (e.g., Random Forest) to prioritize high-confidence targets from heterogeneous datasets .

Q. How can metabolite profiling be conducted to identify degradation products in vivo?

Methodological Answer:

  • LC-HRMS: Acquire Q-TOF data in positive ion mode (m/z 50–1000). Major metabolites include N-deethylated (m/z 166.1) and hydroxylated (m/z 210.1) species .
  • Isotope Labeling: Use ¹⁴C-labeled compound to trace excretion pathways in rodent models .

Guidelines for Researchers:

  • Data Reproducibility: Document reaction conditions exhaustively (e.g., trace O₂ levels in catalytic reactions alter byproduct profiles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.